2H-benzo[e]benzotriazole;2,4,6-trinitrophenol
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Overview
Description
2H-benzo[e]benzotriazole;2,4,6-trinitrophenol is a compound that combines the structural features of benzotriazole and trinitrophenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-benzo[e]benzotriazole typically involves the reaction of o-phenylenediamine with sodium nitrite and acetic acid, followed by cyclization to form the benzotriazole ring . For the trinitrophenol part, nitration of phenol with a mixture of concentrated sulfuric acid and nitric acid is commonly used .
Industrial Production Methods
Industrial production of 2H-benzo[e]benzotriazole;2,4,6-trinitrophenol involves large-scale nitration processes under controlled conditions to ensure safety and yield. The process requires careful handling of reagents and control of reaction parameters to prevent unwanted side reactions and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2H-benzo[e]benzotriazole;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2H-benzo[e]benzotriazole;2,4,6-trinitrophenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-benzo[e]benzotriazole;2,4,6-trinitrophenol involves its ability to absorb UV light and convert it to thermal energy, thereby protecting materials from UV degradation . The compound’s molecular targets include various enzymes and cellular pathways, which contribute to its biological activities .
Comparison with Similar Compounds
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another benzotriazole derivative used as a UV stabilizer.
2-(2-Hydroxyphenyl)-2H-benzotriazoles: Known for their UV absorption properties.
2,2’-Methylenebis(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol): Used as an ultraviolet absorber in various applications.
Uniqueness
2H-benzo[e]benzotriazole;2,4,6-trinitrophenol is unique due to its combination of benzotriazole and trinitrophenol structures, which impart both UV stabilization and potential explosive properties. This dual functionality makes it a versatile compound for various applications .
Properties
CAS No. |
63297-06-3 |
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Molecular Formula |
C16H10N6O7 |
Molecular Weight |
398.29 g/mol |
IUPAC Name |
2H-benzo[e]benzotriazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H7N3.C6H3N3O7/c1-2-4-8-7(3-1)5-6-9-10(8)12-13-11-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-6H,(H,11,12,13);1-2,10H |
InChI Key |
NDABXHNFCGDCRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NNN=C32.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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